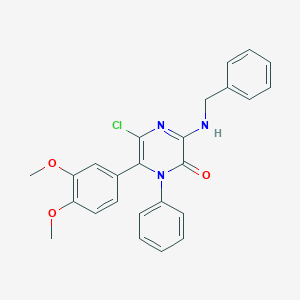![molecular formula C24H26O7S2 B290201 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol](/img/structure/B290201.png)
2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol, also known as PBT2, is a small molecule drug that has shown promising results in the treatment of Alzheimer's disease. This compound has been extensively studied in preclinical and clinical trials, and it has been found to have a unique mechanism of action that makes it a potential therapeutic agent for this debilitating disease.
Mécanisme D'action
2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has a unique mechanism of action that involves the regulation of metal ions in the brain. Specifically, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to bind to copper and zinc ions, which are known to play a role in the formation of beta-amyloid plaques and tau protein in the brain. By binding to these metal ions, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol can prevent the formation of these toxic proteins and reduce their accumulation in the brain.
Biochemical and Physiological Effects:
2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to have a number of biochemical and physiological effects that make it a potential therapeutic agent for Alzheimer's disease. These effects include the reduction of beta-amyloid plaques and tau protein, the improvement of cognitive function, and the reduction of inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one limitation of using 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol in lab experiments is that it is a small molecule drug, which can make it difficult to target specific areas of the brain.
Orientations Futures
There are a number of future directions for the development of 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol as a therapeutic agent for Alzheimer's disease. One potential direction is the development of 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol analogs that have improved efficacy and selectivity. Additionally, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol could be combined with other therapeutic agents to create a multi-targeted approach to the treatment of Alzheimer's disease. Finally, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol could be studied in other neurodegenerative diseases to determine its potential as a therapeutic agent in these conditions.
Conclusion:
In conclusion, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol is a promising small molecule drug that has shown potential as a therapeutic agent for Alzheimer's disease. It has a unique mechanism of action that involves the regulation of metal ions in the brain, and it has been found to have a number of biochemical and physiological effects that make it a promising candidate for further development. With continued research, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol could become an important therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative conditions.
Méthodes De Synthèse
The synthesis of 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol involves a multi-step process that starts with the reaction of 5-hydroxy-1-benzofuran-2-thiol with 2,2'-dithiodiethanol to form the intermediate compound 2-(2-(2-(2-(5-hydroxy-1-benzofuran-2-yl)thio)ethoxy)ethoxy)ethanol. This intermediate is then reacted with 1,2-dibromoethane to form the final product, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol.
Applications De Recherche Scientifique
2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for Alzheimer's disease. In preclinical studies, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to reduce the levels of beta-amyloid plaques and tau protein, which are both hallmarks of Alzheimer's disease. In clinical trials, 2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol has been found to improve cognitive function and reduce the progression of Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H26O7S2 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[(5-hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy]ethoxy]ethoxy]ethylsulfanyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C24H26O7S2/c25-19-1-3-21-17(13-19)15-23(30-21)32-11-9-28-7-5-27-6-8-29-10-12-33-24-16-18-14-20(26)2-4-22(18)31-24/h1-4,13-16,25-26H,5-12H2 |
Clé InChI |
DMBAUWFSIYUJMK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)